1-Cycloheptyl-piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

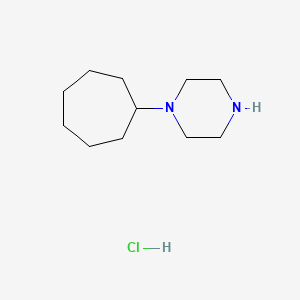

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cycloheptylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGICGXYJQOVNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429559 | |

| Record name | 1-Cycloheptyl-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-91-1 | |

| Record name | Piperazine, 1-cycloheptyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cycloheptyl-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Cycloheptyl-piperazine hydrochloride. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Data has been compiled from publicly available resources on structurally similar compounds to provide a predictive profile.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₁₁H₂₃ClN₂ | Based on the structure of 1-cycloheptyl-piperazine with the addition of HCl. |

| Molecular Weight | 218.77 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | General appearance of similar piperazine hydrochloride salts[1]. |

| Melting Point | Not available | Likely to be a crystalline solid with a distinct melting point. |

| Boiling Point | Not available | Decomposition may occur at high temperatures. |

| Solubility | Soluble in water | The hydrochloride salt form generally confers aqueous solubility[2]. |

| pKa | Not available | The two nitrogen atoms of the piperazine ring will have distinct pKa values, similar to other N-substituted piperazines[2]. |

| CAS Number | Not assigned | A unique CAS number has not been identified for this specific compound. |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, followed by deprotection and salt formation. A common synthetic route is outlined below, adapted from methods used for similar N-alkylated piperazines[3][4][5].

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 1-Boc-piperazine

-

To a solution of 1-Boc-piperazine in an organic solvent such as acetonitrile, add cycloheptyl bromide and an inorganic base like potassium carbonate[4].

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC)[4].

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cycloheptyl-piperazine.

Step 2: Deprotection of the Boc Group

-

Dissolve the crude intermediate in an organic solvent like ethanol[4].

-

Add a solution of hydrochloric acid in an appropriate solvent (e.g., concentrated HCl or HCl in ethanol) at room temperature[4]. The reaction is exothermic and may generate gas, so addition should be controlled.

-

Heat the mixture to reflux to facilitate the removal of the Boc protecting group[4].

-

After the reaction is complete, evaporate the solvent to dryness.

-

The resulting solid can be purified by slurrying with a solvent like isopropanol and then filtering to yield solid this compound[3].

Step 3: (Optional) Conversion to Free Base and Final Purification

-

For further purification, the hydrochloride salt can be dissolved in water and the pH adjusted to 12-14 with an inorganic base such as sodium hydroxide to liberate the free base[3].

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts and evaporate the solvent to obtain the crude 1-cycloheptyl-piperazine.

-

The pure free base can be obtained by reduced pressure distillation[3]. The hydrochloride salt can then be reformed by treatment with hydrochloric acid.

Analytical Methods

The identity and purity of this compound can be determined using a variety of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to the product. The method can be validated for linearity, accuracy, and precision. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity of the free base | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-cycloheptyl-piperazine. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra will show characteristic peaks for the cycloheptyl and piperazine protons and carbons. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (from the hydrochloride salt), C-H, and C-N bonds[6]. |

Experimental Protocol: HPLC-UV Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer.

-

Standard and Sample Preparation: Prepare a standard solution of a known concentration and a sample solution of the synthesized compound. A derivatization step with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for enhanced detection.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 35°C.

-

Detection: UV detection at a wavelength appropriate for the derivative, e.g., 340 nm for an NBD derivative.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms to determine the retention time and peak area for purity calculation.

Biological Activity and Applications

While the specific biological activity of this compound is not documented, piperazine derivatives are known to exhibit a wide range of pharmacological effects. Many act as ligands for various receptors in the central nervous system[5]. For instance, related compounds have shown affinity for sigma receptors[5].

Potential research applications for this compound include:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Pharmacological Research: To investigate its receptor binding profile and potential as a CNS active agent.

Safety and Handling

The safety profile of this compound is expected to be similar to other N-substituted piperazine hydrochlorides.

Table 3: General Safety Information

| Hazard | Precaution |

| Skin and Eye Irritation | Causes skin and serious eye irritation[7]. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[8][9]. |

| Respiratory Irritation | May cause respiratory irritation[7]. Handle in a well-ventilated area or under a chemical fume hood[9]. |

| Ingestion | Harmful if swallowed. Do not ingest. If swallowed, seek immediate medical attention[10]. |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[1][8]. Keep container tightly closed. |

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 4. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

- 6. MT-45 hydrochloride | C24H34Cl2N2 | CID 3044473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. fishersci.com [fishersci.com]

- 10. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Cycloheptyl-piperazine Hydrochloride

Disclaimer: Publicly available experimental data on the physicochemical characteristics of 1-Cycloheptyl-piperazine hydrochloride is limited. This guide provides a comprehensive overview of the predicted properties and the established experimental protocols for their determination. For comparative purposes, data for the close structural analogue, 1-Cyclohexylpiperazine, is included.

Introduction

This compound is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for its formulation, delivery, and pharmacological assessment. This document outlines the key physicochemical parameters, detailed experimental protocols for their measurement, and a proposed synthetic pathway.

Physicochemical Properties

The properties of this compound are anticipated to be similar to its cyclohexyl analogue. The addition of a methylene group in the cycloheptyl ring is expected to slightly increase lipophilicity and molecular weight, which may influence properties like melting point, boiling point, and solubility.

Comparative Physicochemical Data

The following table summarizes the available experimental data for 1-Cyclohexylpiperazine and provides predicted values for 1-Cycloheptyl-piperazine.

| Property | 1-Cyclohexylpiperazine | 1-Cycloheptyl-piperazine (Predicted) | Data Source(s) |

| Molecular Formula | C10H20N2 | C11H22N2 | [1][2][3] |

| Molecular Weight | 168.28 g/mol | 182.31 g/mol | [2][4][5] |

| Melting Point | 28-38 °C | 35-45 °C | [1][4] |

| Boiling Point | ~255-287 °C | ~265-297 °C | [1][2][6] |

| pKa | 9.25 ± 0.10 (Predicted) | 9.20 - 9.40 | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. | Predicted to have slightly lower aqueous solubility and higher solubility in nonpolar organic solvents. | [1][6][7] |

| Appearance | White to yellow low melting solid/powder. | White to yellowish solid. | [1][4][6] |

Note: The properties of the hydrochloride salt will differ, particularly in terms of melting point and solubility (increased water solubility).

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of a new chemical entity like this compound.

Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This is a general procedure for the synthesis of 1-substituted piperazines.[8][9][10][11][12]

Physicochemical Characterization Workflow

The overall workflow for the physicochemical characterization of a newly synthesized compound is depicted below.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)[15][16]

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a solvent and measuring the concentration of the dissolved compound after equilibrium has been reached.

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values) in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted.

-

The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)[17][18]

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa is the pH at which the compound is 50% ionized.

Apparatus: pH meter, burette, stirrer.

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values are determined from the inflection points of the titration curve.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Procedure (for ¹H and ¹³C NMR):

-

A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectra (¹H, ¹³C, and potentially 2D spectra like COSY and HSQC) are acquired on an NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the chemical bonds.

Procedure (KBr Pellet Method):

-

A small amount of the sample is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded.

-

The absorption bands are assigned to specific functional groups (e.g., N-H, C-H, C-N).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and elemental composition.

Procedure (Electrospray Ionization - ESI):

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized using an electrospray source.

-

The resulting ions are separated in a mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

Signaling Pathways

The determination of signaling pathways requires extensive biological and pharmacological studies. As this compound is a novel compound with no available biological data, any depiction of its interaction with signaling pathways would be purely speculative. Such studies would typically follow the initial physicochemical characterization and would involve in vitro and in vivo assays to identify its molecular targets and mechanism of action. Many piperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system.

Conclusion

This technical guide provides a framework for the characterization of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols and comparative data for its cyclohexyl analogue offer a solid foundation for researchers, scientists, and drug development professionals to undertake its comprehensive physicochemical analysis. The successful characterization of these properties is a critical step in advancing the understanding and potential applications of this novel compound.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 11. 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. cscanada.net [cscanada.net]

1-Cycloheptyl-piperazine hydrochloride CAS number and molecular weight

Technical Guide: 1-Cycloheptyl-piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, including its chemical properties. Due to the limited publicly available information on this specific compound, this guide also includes comprehensive information on the closely related and well-documented analogue, 1-Cyclohexylpiperazine, to serve as a valuable reference for research and development.

Physicochemical Properties of 1-Cycloheptyl-piperazine and its Hydrochloride Salt

The following table summarizes the key quantitative data for 1-Cycloheptyl-piperazine and its hydrochloride salt.

| Property | 1-Cycloheptyl-piperazine (Free Base) | This compound |

| CAS Number | 21043-42-5 / 436099-91-1 | 436099-91-1[1][2][][4][5] |

| Molecular Formula | C₁₁H₂₂N₂ | C₁₁H₂₃ClN₂[1][2] |

| Molecular Weight | 182.31 g/mol | 218.77 g/mol [1] |

| Boiling Point | Not available | 268.4°C at 760 mmHg |

| Flash Point | Not available | 102.8°C |

Note on CAS Numbers: There appear to be two CAS numbers associated with the free base, 1-Cycloheptyl-piperazine. Researchers should verify the specific CAS number with their supplier.

Experimental Data for this compound

Extensive searches of scientific literature and chemical databases did not yield any detailed experimental protocols, biological activity data, or information on signaling pathways specifically for this compound. This suggests that the compound is not widely studied or reported in the public domain.

Given the interest in piperazine derivatives in drug discovery, the following sections provide detailed information on the closely related analogue, 1-Cyclohexylpiperazine, which may serve as a useful surrogate for preliminary research design.

Reference Compound: 1-Cyclohexylpiperazine

1-Cyclohexylpiperazine is a well-characterized derivative of piperazine and serves as a precursor for various pharmacologically active compounds. It is known to be a ligand for sigma (σ) receptors, particularly the σ2 subtype, and has applications in cancer research and as a building block in organic synthesis.

Synthesis of 1-Cyclohexylpiperazine and its Hydrochloride Salt

A common method for the synthesis of 1-Cyclohexylpiperazine involves the reaction of a cyclohexyl halide with 1-Boc-piperazine, followed by the deprotection of the Boc group.

Experimental Protocol: Two-Step Synthesis of 1-Cyclohexylpiperazine

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine

-

In a reaction vessel, add a cyclohexyl halide (e.g., cyclohexyl bromide), an organic solvent (e.g., anhydrous acetonitrile), 1-Boc-piperazine, and an inorganic base (e.g., potassium carbonate). The molar ratio of cyclohexyl halide, inorganic base, and 1-Boc-piperazine is typically in the range of 1-3:1.

-

Slowly heat the mixture to reflux and maintain for approximately 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture and concentrate the filtrate to dryness to obtain 4-Boc-1-cyclohexylpiperazine.

Step 2: Synthesis of 1-Cyclohexylpiperazine Hydrochloride and Free Base

-

To the 4-Boc-1-cyclohexylpiperazine obtained in the previous step, add an acid (e.g., hydrochloric acid) and an organic solvent (e.g., ethanol).

-

Heat the mixture and reflux for a period sufficient for the deprotection to complete.

-

After the reaction, evaporate the solvent.

-

The resulting solid is 1-Cyclohexylpiperazine hydrochloride.

-

To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to 12-14 using an inorganic base.

-

Extract the aqueous solution with an appropriate organic solvent.

-

Dry the organic extracts and evaporate the solvent to obtain the crude 1-Cyclohexylpiperazine.

-

The pure product can be obtained by reduced pressure distillation.

This synthesis workflow is depicted in the diagram below.

Caption: Synthesis workflow for 1-Cyclohexylpiperazine.

Biological Activity of Piperazine Derivatives

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including anthelmintic, anti-inflammatory, and anticonvulsant properties.[6] The mechanism of action for the anthelmintic effects of piperazine is generally attributed to the paralysis of parasites, which allows the host to expel them. This is thought to be caused by blocking acetylcholine at the myoneural junction through agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor.[7]

While no specific biological data is available for 1-Cycloheptyl-piperazine, its structural similarity to other pharmacologically active piperazine derivatives suggests it could be a candidate for screening in various biological assays. Researchers are encouraged to use the information on related compounds as a starting point for investigating the potential therapeutic applications of 1-Cycloheptyl-piperazine.

References

- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]

- 2. sinfoochem.com [sinfoochem.com]

- 4. 436099-91-1(Piperazine,1-cycloheptyl-, hydrochloride (1:1)) | Kuujia.com [fr.kuujia.com]

- 5. 436099-91-1(Piperazine,1-cycloheptyl-, hydrochloride (1:1)) | Kuujia.com [it.kuujia.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Cycloheptyl-piperazine Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1-Cycloheptyl-piperazine hydrochloride is a synthetic organic compound belonging to the large and pharmacologically significant piperazine class of molecules. Piperazine derivatives are known for their diverse range of biological activities, targeting various receptors and enzymes within the central nervous system and other tissues.[1][2] The structural motif of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] This guide aims to provide a comprehensive overview of the available technical information regarding the mechanism of action of this compound.

Core Mechanism of Action: An Overview

Following a comprehensive review of the currently available scientific literature, it is important to note that specific studies detailing the mechanism of action, receptor binding profiles, and cellular effects of This compound are not presently available.

However, based on the well-established pharmacology of structurally related piperazine compounds, a putative mechanism of action can be inferred. Piperazine derivatives are widely recognized for their interaction with a variety of neurotransmitter receptors, particularly those within the monoaminergic system.[1] Many notable therapeutic agents containing a piperazine ring exhibit activity as antipsychotics, antidepressants, and anxiolytics.[1][4]

The pharmacological activity of piperazine derivatives is often dictated by the nature of the substituents on the piperazine nitrogen atoms.[3] The presence of a cycloheptyl group on one of the nitrogens in this compound suggests a lipophilic character that may influence its ability to cross the blood-brain barrier and interact with central nervous system targets.

Postulated Signaling Pathways and Molecular Interactions

While specific signaling pathways for this compound have not been elucidated, the broader class of piperazine derivatives is known to modulate several key pathways. A general understanding of these interactions can provide a framework for potential future investigations into this specific compound.

Many piperazine-containing drugs interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This interaction can initiate or inhibit downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately leading to a physiological response.

Below is a generalized representation of a potential GPCR signaling pathway that piperazine derivatives may modulate.

Quantitative Data Summary

A thorough search of scientific databases has not yielded any quantitative data regarding the binding affinities (e.g., Ki, IC50) or functional potencies (e.g., EC50) of this compound at any specific biological target. The table below is provided as a template for future studies.

| Target | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Assay Type | Reference |

| Data Not Available | N/A | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the public domain. However, standard pharmacological assays would be employed to characterize its activity. A hypothetical experimental workflow for such a characterization is presented below.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to other pharmacologically active piperazine derivatives suggests potential activity within the central nervous system, likely through modulation of monoaminergic pathways. The lack of specific data highlights a clear gap in the current scientific knowledge and presents an opportunity for future research.

To fully characterize this compound, a systematic investigation is required. This would involve a comprehensive screening against a panel of CNS receptors and transporters, followed by functional assays to determine its agonist, antagonist, or modulatory effects. Subsequent studies in cellular and animal models would be necessary to understand its physiological effects and therapeutic potential. The synthesis and biological evaluation of 1-Cycloheptyl-piperazine and its analogs could lead to the discovery of novel therapeutic agents.[2][5][6]

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 6. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cycloheptyl-piperazine hydrochloride and its structural analogs, with a primary focus on their synthesis, biological activities, and mechanisms of action. These compounds have garnered significant interest within the scientific community, particularly for their potent interactions with sigma receptors, which are implicated in a variety of neurological and proliferative disorders. This document consolidates available data on their chemical synthesis, presents quantitative biological data for key analogs to elucidate structure-activity relationships, and details experimental protocols for their evaluation. Furthermore, it visualizes the complex signaling pathways associated with their biological effects, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs. Its ability to engage in various biological interactions and its favorable physicochemical properties make it an attractive building block for the design of novel therapeutic agents. The N-substitution of the piperazine ring with cyclic alkyl groups, such as a cycloheptyl or cyclohexyl moiety, has been shown to significantly influence the pharmacological profile of these molecules.

This compound, in particular, is an intriguing compound due to its structural similarity to known sigma receptor ligands. Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins that have emerged as promising targets for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. This guide will delve into the chemical and biological landscape of this compound and its analogs, providing a foundational resource for further research and development.

Chemical Synthesis

General Synthetic Pathway: N-Alkylation of Piperazine

A prevalent method for the synthesis of N-cycloalkylpiperazines is the nucleophilic substitution reaction between a cycloalkyl halide and a mono-protected piperazine, typically N-Boc-piperazine. This is followed by the removal of the protecting group to yield the desired product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from 1-Cyclohexylpiperazine Synthesis)

The following protocol is a generalized procedure adapted from the synthesis of 1-cyclohexylpiperazine and can be optimized for the synthesis of 1-cycloheptyl-piperazine.[1][2]

Step 1: Synthesis of 4-Boc-1-cycloheptyl-piperazine

-

To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add cycloheptyl bromide (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Boc-1-cycloheptyl-piperazine, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 4-Boc-1-cycloheptyl-piperazine (1.0 eq) in a suitable solvent such as methanol or dioxane.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is predominantly associated with their interaction with sigma receptors. While specific quantitative data for the cycloheptyl derivative is sparse in the literature, extensive research on N-cycloalkylpiperazine analogs provides valuable insights into their structure-activity relationships.

Sigma Receptor Binding Affinity

N-cycloalkylpiperazine derivatives have been identified as high-affinity ligands for both σ₁ and σ₂ receptors. The nature of the cycloalkyl group and other substitutions on the piperazine ring significantly modulate the binding affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities (Ki, nM) of Selected N-Cycloalkylpiperazine Analogs

| Compound | R Group | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) | Reference |

| Analog 1 | Cyclohexyl | 0.38 | 0.68 | 0.56 | [3] |

| Analog 2 | Cyclopentyl | - | - | - | - |

| Analog 3 | Methyl | - | 663 | - | [3] |

| Analog 4 | Benzyl | - | 1870 | - | [3] |

| Analog 5 | 4-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | 0.38 | 0.68 | 0.56 | [3] |

The data in Table 1 suggests that a bulky cycloalkyl substituent like cyclohexyl is favorable for high affinity at both sigma receptor subtypes.

Antiproliferative and Cytotoxic Activity

Many sigma-2 receptor ligands exhibit potent antiproliferative and cytotoxic effects in various cancer cell lines. This has led to the exploration of these compounds as potential anticancer agents.

Table 2: Antiproliferative Activity (EC₅₀ or IC₅₀, µM) of Selected Piperazine Analogs in Cancer Cell Lines

| Compound | Cell Line | EC₅₀/IC₅₀ (µM) | Activity | Reference |

| PB28 (Analog 5) | SK-N-SH | - | Putative σ₂ agonist | [3] |

| Piperidine Analog 1 | SK-N-SH | 1.40 | Putative σ₂ agonist | [3] |

| Piperidine Analog 2 | SK-N-SH | 3.64 | Putative σ₂ agonist | [3] |

| Various Analogs | Huh7, HCT116, MCF7 | < 10 | Anticancer activity | [4] |

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis in cancer cells.

Mechanism of Action: Sigma-2 Receptor-Mediated Signaling

The primary mechanism of action for many biologically active N-cycloalkylpiperazine derivatives involves their interaction with the sigma-2 receptor, leading to the induction of apoptosis in cancer cells. The signaling pathways are complex and can be both caspase-dependent and caspase-independent.

Caspase-Independent Apoptotic Pathway

Several studies have shown that sigma-2 receptor agonists can induce apoptosis through a pathway that does not involve the activation of caspases. This pathway is of particular interest for treating cancers that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis.

Caption: Caspase-independent apoptotic pathway initiated by sigma-2 receptor agonists.

Caspase-Dependent Apoptotic Pathway

In some cellular contexts, sigma-2 receptor activation can also trigger the classical caspase-dependent apoptotic cascade. This involves the activation of initiator and effector caspases, leading to the systematic dismantling of the cell.

Caption: Caspase-dependent apoptotic pathway triggered by sigma-2 receptor agonists.

Experimental Protocols for Biological Evaluation

Sigma Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of test compounds to sigma-1 and sigma-2 receptors using radioligand displacement.

-

Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Binding Reaction: In a final volume of 200 µL, incubate the membrane preparation with a radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂) and varying concentrations of the test compound. For σ₂ binding, include a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Caspase Activation Assay

This assay measures the activity of specific caspases, such as caspase-3, which are key mediators of apoptosis.

-

Cell Treatment: Treat cells with the test compound for a desired period.

-

Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3).

-

Incubation: Incubate the mixture to allow the activated caspase to cleave the substrate.

-

Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

-

Data Analysis: Normalize the signal to the protein concentration or cell number and compare the activity in treated cells to that in control cells.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential for therapeutic development, particularly in the fields of oncology and neurology. Their ability to potently modulate sigma receptors, especially the sigma-2 subtype, and induce apoptosis in cancer cells through multiple signaling pathways, underscores their importance as lead structures for novel drug discovery programs. While specific data for the 1-cycloheptyl derivative remains to be fully elucidated, the extensive research on its analogs provides a strong foundation for future investigations. The synthetic strategies, biological evaluation protocols, and mechanistic insights presented in this guide are intended to facilitate and inspire further research into this fascinating and therapeutically relevant chemical space.

References

- 1. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 2. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to be readily modified at the N1 and N4 positions, have cemented its role in the development of a vast array of therapeutic agents. This technical guide provides a comprehensive literature review of piperazine compounds in pharmacology, focusing on their applications in oncology, central nervous system disorders, and inflammatory conditions. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in drug discovery and development.

Piperazine Derivatives in Oncology

Piperazine-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various piperazine derivatives has been extensively evaluated, with IC50 values providing a quantitative measure of their potency. The following table summarizes the IC50 values for representative piperazine compounds against several human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Vindoline-Piperazine Conjugate (20) | Chinese Hamster Ovary (CHO) - Non-tumor | 2.54 | [1] |

| Vindoline-Piperazine Conjugate (23) | Chinese Hamster Ovary (CHO) - Non-tumor | 10.8 | [1] |

| Vindoline-Piperazine Conjugate (25) | Chinese Hamster Ovary (CHO) - Non-tumor | 6.64 | [1] |

| Vindoline Dimer (4) | SiHa (Cervical Cancer) | 2.85 | [1] |

| Vindoline Derivative (3) | HeLa (Cervical Cancer) | 9.36 | [1] |

| Alepterolic Acid Derivative (3n) | MDA-MB-231 (Triple-Negative Breast Cancer) | 5.55 ± 0.56 | |

| Dibenzo[b,f][2][3]thiazepine Derivative (16b) | K562, Colo-205, MDA-MB-231 | 20 - 40 | [4] |

| Dibenzo[b,f][2][3]thiazepine Derivative (16d) | K562, Colo-205, MDA-MB-231 | 20 - 40 | [4] |

| Dibenzo[b,f][2][3]thiazepine Derivative (16i) | K562, Colo-205, MDA-MB-231 | 20 - 40 | [4] |

| Dibenzo[b,f][2][3]thiazepine Derivative (16p) | K562, Colo-205, MDA-MB-231 | 20 - 40 | [4] |

| Dibenzo[b,f][2][3]thiazepine Derivative (16q) | K562, Colo-205, MDA-MB-231 | 20 - 40 | [4] |

| Benzamide Derivative (C-4) | A-549 (Lung Carcinoma) | 33.20 | [5] |

| Benzamide Derivative (C-5) | A-549 (Lung Carcinoma) | 21.22 | [5] |

| Benzamide Derivative (C-4) | HCT-116 (Colon Cancer) | 11.33 | [5] |

| Benzamide Derivative (C-5) | HCT-116 (Colon Cancer) | 45.89 | [5] |

| Ethanone Derivative (C-14) | MIAPaCa-2 (Pancreatic Cancer) | <1 | [5] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (piperazine derivative)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Piperazine Compounds Targeting the Central Nervous System

The piperazine moiety is a common feature in many drugs that act on the central nervous system (CNS), including antipsychotics and antidepressants. These compounds often exert their effects by modulating the activity of neurotransmitter receptors, particularly dopamine and serotonin receptors.

Receptor Binding Affinities

The affinity of piperazine derivatives for various CNS receptors is a key determinant of their pharmacological profile. The following table presents the binding affinities (Ki) of representative piperazine compounds for dopamine D2 and serotonin 5-HT1A receptors.

| Compound | Receptor | Ki (nM) | Reference |

| Compound 11 (Amide-piperidine derivative) | Dopamine D2 | High Affinity | [6] |

| Compound 11 (Amide-piperidine derivative) | Serotonin 5-HT1A | High Affinity | [6] |

| Compound 11 (Amide-piperidine derivative) | Serotonin 5-HT2A | High Affinity | [6] |

| Compound 6a (3,4-dihydroquinolin-2(1H)-one derivative) | Serotonin 5-HT1A | 1.28 | |

| Compound 18a (3,4-dihydroquinolin-2(1H)-one derivative) | Serotonin 5-HT1A | 1.66 | |

| Compound 4 (H3R ligand) | Histamine H3 | 3.17 | [2][7] |

| Compound 4 (H3R ligand) | Sigma-1 | 1531 | [2][7] |

| Compound 5 (H3R ligand) | Histamine H3 | 7.70 | [2][7] |

| Compound 5 (H3R ligand) | Sigma-1 | 3.64 | [2][7] |

| Compound 11 (H3R ligand) | Histamine H3 | 6.2 | [2] |

| Compound 11 (H3R ligand) | Sigma-1 | 4.41 | [2] |

| Compound 11 (H3R ligand) | Sigma-2 | 67.9 | [2] |

Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Similar to D2 receptors, serotonin 5-HT1A receptors are also GPCRs coupled to Gi/o proteins. Their activation by serotonin or a piperazine agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the activated G protein can directly modulate ion channels, leading to neuronal hyperpolarization.[2]

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand (e.g., a piperazine derivative) for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., D2 or 5-HT1A)

-

Radiolabeled ligand (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors)

-

Test compound (unlabeled piperazine derivative)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the incubation buffer. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the unlabeled test compound to generate a competition curve and determine the Ki value.

Anti-inflammatory Piperazine Derivatives

The piperazine scaffold is also present in compounds with anti-inflammatory properties. These agents can modulate inflammatory pathways and reduce the physiological signs of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[8][9]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Test compound (piperazine derivative)

-

Vehicle (e.g., saline, PBS, or a suitable solvent)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle to the rats via a suitable route (e.g., intraperitoneal or oral).

-

Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the carrageenan-injected paw immediately after the injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the vehicle-treated control group.

Synthesis of Piperazine Derivatives

A common method for the synthesis of N-arylpiperazines involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride. Further modifications at the N4 position can be achieved through various reactions, such as N-alkylation or acylation.

General Synthesis of N-Arylpiperazines

A general synthetic route to N-arylpiperazines is outlined below.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cycloheptyl-piperazine Hydrochloride: Synthesis, Potential Applications, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cycloheptyl-piperazine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to a notable scarcity of direct scientific literature on this specific compound, this document leverages detailed information available for its close structural analog, 1-Cyclohexyl-piperazine hydrochloride, to infer its probable synthetic pathways, physicochemical properties, and potential pharmacological activities. This guide aims to serve as a foundational resource for researchers, offering extrapolated experimental protocols and highlighting areas for future investigation into the unique attributes of the cycloheptyl moiety in this piperazine derivative.

Introduction

Piperazine and its derivatives are a well-established class of compounds with a rich history in pharmacology, famously initiated by their use as anthelmintic agents.[1][2] The piperazine ring serves as a versatile scaffold in drug design, appearing in a wide array of approved therapeutics targeting various receptors and enzymes. The N-substituents on the piperazine ring play a crucial role in determining the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide focuses on this compound (CAS Number: 436099-91-1), a derivative featuring a seven-membered cycloalkyl group.[3] While specific research on this compound is limited, the extensive data on its six-membered ring counterpart, 1-Cyclohexyl-piperazine, provides a robust framework for understanding its likely characteristics.[4][5] It is noted that 1-Cyclohexylpiperazine has been identified as a ligand for sigma-1 and sigma-2 receptors, suggesting potential applications in diagnostics and therapeutics.[6]

Physicochemical Properties

Table 1: Physicochemical Properties of 1-Cycloheptyl-piperazine and its Hydrochloride Salt

| Property | 1-Cycloheptyl-piperazine (Free Base) | This compound | Data Source(s) |

| CAS Number | 21043-42-5 (inferred) | 436099-91-1 | [3][7] |

| Molecular Formula | C11H22N2 | C11H23ClN2 | [3] |

| Molecular Weight | 182.31 g/mol | 218.77 g/mol | [3] |

| Appearance | Predicted: Yellow-brownish low melting solid | Predicted: White to off-white solid | [6] (by analogy) |

| Solubility | Predicted: Slightly soluble in Chloroform, Methanol | Predicted: Enhanced water solubility | [6] (by analogy) |

Synthesis and Experimental Protocols

While no specific protocols for the synthesis of this compound have been published, established methods for the synthesis of the analogous 1-Cyclohexyl-piperazine can be adapted. The most common approaches involve the reaction of piperazine with a cycloalkylating agent.

Reductive Amination of Cycloheptanone with Piperazine

This method involves the reaction of cycloheptanone with piperazine in the presence of a reducing agent.

Experimental Protocol:

-

Reaction Setup: To a solution of piperazine (1 molar equivalent) in a suitable solvent (e.g., methanol, toluene), add cycloheptanone (1-1.5 molar equivalents).

-

Catalyst Addition: Introduce a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is subjected to catalytic hydrogen reduction at a temperature range of 50-130°C and a pressure of 5-50 atm for 30 minutes to 6 hours.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude 1-Cycloheptyl-piperazine.

-

Purification: The crude product can be purified by distillation under reduced pressure.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrochloric acid to precipitate this compound. The solid is then collected by filtration and dried.

Nucleophilic Substitution with a Cycloheptyl Halide

This method utilizes the nucleophilicity of the piperazine nitrogen to displace a halide from a cycloheptyl halide. To achieve mono-substitution, a protecting group strategy is often employed.

Experimental Protocol:

-

Protection of Piperazine: React 1-Boc-piperazine (1 molar equivalent) with a cycloheptyl halide (e.g., cycloheptyl bromide, 1-3 molar equivalents) in an organic solvent such as acetonitrile.

-

Base Addition: An inorganic base like potassium carbonate is added to the mixture.

-

Reaction: The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield 4-Boc-1-cycloheptyl-piperazine.

-

Deprotection and Salt Formation: The Boc-protected intermediate is dissolved in an acidic medium (e.g., hydrochloric acid in methanol or ethanol) and heated to reflux to remove the Boc group.

-

Final Product Isolation: The solvent is evaporated, and the resulting solid, this compound, is purified by pulping with a solvent like isopropanol, followed by filtration and drying.[4][][9][10]

Diagram 1: Synthetic Workflow for this compound via Nucleophilic Substitution

References

- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 5. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

- 6. 436099-91-1(Piperazine,1-cycloheptyl-, hydrochloride (1:1)) | Kuujia.com [fr.kuujia.com]

- 7. Page loading... [wap.guidechem.com]

- 9. 436099-91-1(Piperazine,1-cycloheptyl-, hydrochloride (1:1)) | Kuujia.com [it.kuujia.com]

- 10. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

1-Cycloheptyl-piperazine Hydrochloride: An Examination of its Role as a Sigma Receptor Ligand

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cycloheptyl-piperazine hydrochloride has been identified as a ligand for sigma (σ) receptors, specifically targeting both the σ1 and σ2 subtypes.[1] While its interaction with these receptors suggests potential therapeutic applications in the realm of psychiatric disorders and neuroprotective roles, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed quantitative data on its binding affinities and functional activity. This guide provides a qualitative overview of its recognized biological activity and, due to the lack of specific experimental data for the cycloheptyl derivative, presents detailed methodologies and data for the closely related and well-researched analog, 1-cyclohexylpiperazine, to offer a comparative context and a foundational understanding of the potential characteristics of N-cycloalkyl-piperazine compounds as sigma receptor ligands.

Introduction to this compound

This compound is a piperazine derivative characterized by a cycloheptyl group attached to one of the nitrogen atoms of the piperazine ring. Its hydrochloride salt form enhances its solubility in aqueous solutions. The primary interest in this compound within the scientific community stems from its activity as a ligand for sigma receptors.[1] These receptors are implicated in a variety of neurological processes, and their modulation is a key area of research for the development of novel therapeutics for conditions such as depression and anxiety.[1] Beyond its potential in pharmaceuticals, this compound has also been noted for its applications in material science, particularly in the synthesis of luminescent materials.[1]

Biological Activity at Sigma Receptors: A Qualitative Overview

Studies have indicated that this compound interacts with both σ1 and σ2 receptors.[1] This interaction is believed to influence neurotransmitter release and modulate various signaling pathways within the brain.[1] Such activity underlies its potential for neuroprotective effects and as a therapeutic agent for central nervous system (CNS) disorders.[1] However, specific details regarding the nature of this interaction—whether it acts as an agonist, antagonist, or allosteric modulator—and its potency and efficacy at each receptor subtype are not currently available in peer-reviewed literature.

Synthesis of this compound

Figure 1: Plausible synthesis of this compound.

Comparative Analysis: The Well-Characterized Analog, 1-Cyclohexylpiperazine

In contrast to the limited data on the cycloheptyl derivative, extensive research has been conducted on 1-cyclohexylpiperazine and its derivatives as sigma receptor ligands. This body of work provides valuable insights into the structure-activity relationships (SAR) of N-cycloalkyl-piperazines.

Quantitative Data for 1-Cyclohexylpiperazine Derivatives

The following table summarizes the binding affinities of a key 1-cyclohexylpiperazine derivative, PB28, for sigma-1 and sigma-2 receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | σ1 | 0.38 nM | [2] |

| σ2 | 0.68 nM | [2] |

This data is for a derivative of 1-cyclohexylpiperazine and not this compound.

Experimental Protocols for Sigma Receptor Binding Assays

The following provides a generalized experimental protocol for determining the binding affinity of ligands at sigma receptors, based on methodologies reported for 1-cyclohexylpiperazine derivatives.[3]

Figure 2: General workflow for sigma receptor binding assays.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known functions of sigma-1 receptors offer a glimpse into its potential downstream effects. Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are known to modulate calcium signaling, ion channel function, and cellular stress responses.[4][5]

Figure 3: Putative signaling pathways of sigma-1 receptor activation.

Conclusion and Future Directions

This compound is a recognized sigma receptor ligand with potential applications in neuroscience and material science. However, there is a significant gap in the scientific literature regarding its quantitative pharmacological profile. To fully understand its therapeutic potential, further research is imperative to determine its binding affinities, functional activities (agonist/antagonist properties), and selectivity for σ1 and σ2 receptors. Detailed studies elucidating its impact on downstream signaling pathways are also crucial. The comprehensive data available for the closely related 1-cyclohexylpiperazine derivatives can serve as a valuable guide for designing and interpreting future studies on the cycloheptyl analog, ultimately contributing to a clearer understanding of its place in the landscape of sigma receptor modulators.

References

- 1. This compound - Molwiki [molwiki.com]

- 2. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

An In-depth Technical Guide on the Potential Therapeutic Applications of 1-Cycloheptyl-piperazine Hydrochloride and its Analogs

Introduction

1-Cycloheptyl-piperazine hydrochloride belongs to the N-alkyl-piperazine class of compounds, which have garnered significant interest in the field of drug discovery due to their potent interactions with sigma (σ) receptors.[1] Sigma receptors, broadly classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[2] Their modulation affects a multitude of cellular signaling pathways, making them attractive targets for therapeutic intervention in a range of disorders.

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential therapeutic applications of this compound by examining the extensive research conducted on its structural analogs. The focus will be on its presumed mechanism of action as a sigma receptor ligand and the potential for its application in neurology, psychiatry, and oncology.

Core Mechanism of Action: Sigma Receptor Modulation

The therapeutic potential of N-alkyl-piperazines is intrinsically linked to their ability to bind to and modulate the function of sigma receptors. These receptors are implicated in a variety of cellular processes, and their ligands can elicit diverse physiological responses.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a ligand-operated intracellular chaperone that plays a crucial role in maintaining cellular homeostasis. Upon activation by an agonist, it dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to other parts of the cell to interact with a variety of client proteins, including ion channels and kinases.[2][3]

Key downstream effects of σ1 receptor agonism include:

-

Neuroprotection: Through the modulation of intracellular calcium signaling, reduction of endoplasmic reticulum (ER) stress, and enhancement of brain-derived neurotrophic factor (BDNF) signaling.[4]

-

Antidepressant and Anxiolytic Effects: By influencing serotonergic and dopaminergic neurotransmission.

-

Cognitive Enhancement: Via the potentiation of NMDA receptor function.

Caption: Sigma-2 Receptor Agonist Signaling Pathway.

Preclinical Data for N-Alkyl-Piperazine Analogs

While specific data for this compound is unavailable, the following tables summarize the binding affinities and functional activities of closely related N-alkyl-piperazine derivatives, providing a strong indication of the potential pharmacological profile of the target compound.

| Compound | Target | Binding Affinity (Ki, nM) | Cell Line/Tissue | Reference |

| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | σ1 Receptor | 0.38 | Guinea Pig Brain | |

| σ2 Receptor | 0.68 | Rat Liver | ||

| Amide 36 (A PB28 analog) | σ1 Receptor | 0.11 | Not Specified | |

| σ2 Receptor | 179 | Not Specified | ||

| Small N-cyclohexylpiperazine 59 | σ1 Receptor | 16.1 | Not Specified | |

| σ2 Receptor | 4.70 | Not Specified |

| Compound | Assay Type | Effect | EC50 (µM) | Cell Line | Reference |

| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | Antiproliferative Assay | Putative σ2 agonist, reverts doxorubicin resistance in breast cancer cells | >10 | SK-N-SH | |

| Piperidine 24 (A PB28 analog) | Antiproliferative Assay | Putative σ2 agonist | 1.40 | SK-N-SH | |

| Piperidine 15 (A PB28 analog) | Antiproliferative Assay | Putative σ2 agonist | 3.64 | SK-N-SH |

Potential Therapeutic Applications

Based on the known pharmacology of its analogs, this compound has potential applications in several therapeutic areas.

Neurological Disorders

The neuroprotective properties of σ1 receptor agonists make this class of compounds promising for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). By mitigating ER stress, restoring calcium homeostasis, and promoting cell survival pathways, these compounds could slow disease progression and preserve neuronal function.

Psychiatric Disorders

The modulation of dopaminergic and serotonergic systems by sigma receptor ligands suggests their potential use in treating depression and anxiety. Preclinical studies with related compounds have shown antidepressant-like effects in animal models.

Oncology

The high expression of σ2 receptors in tumor cells and the ability of σ2 ligands to induce apoptosis and autophagy make them a compelling target for cancer therapy. N-alkyl-piperazines could potentially be developed as standalone anticancer agents or as adjuvants to enhance the efficacy of existing chemotherapies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

Materials:

-

Guinea pig brain homogenates (for σ1) or rat liver homogenates (for σ2).

-

Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]DTG (for σ2).

-

Non-specific binding agent: Haloperidol.

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In test tubes, combine the membrane homogenate, radioligand, and either buffer, test compound, or haloperidol.

-

Incubate at a specified temperature and duration (e.g., 25°C for 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vivo Antidepressant Efficacy - Forced Swim Test (Mouse)

Objective: To assess the antidepressant-like activity of the test compound in a mouse model of behavioral despair.

Materials:

-

Male mice (e.g., C57BL/6).

-

Test compound (this compound).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., imipramine).

-

Cylindrical water tanks (20 cm diameter, 40 cm height).

-

Water at 23-25°C.

-

Video recording and analysis software.

Procedure:

-

Administer the test compound, vehicle, or positive control to the mice at a specified time before the test (e.g., 30-60 minutes).

-

Fill the water tanks to a depth of 15 cm.

-

Gently place each mouse into a separate tank for a 6-minute session.

-

Record the entire session for later analysis.

-

After 6 minutes, remove the mice, dry them, and return them to their home cages.

-

Score the last 4 minutes of the session for time spent immobile (floating with only minor movements to keep the head above water).

-

A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.

dot

Caption: General Drug Discovery Workflow.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, the substantial body of research on its N-alkyl-piperazine analogs strongly suggests its potential as a potent and selective sigma receptor ligand. The structural similarity to compounds with demonstrated activity in preclinical models of neurological, psychiatric, and oncological disorders provides a solid foundation for its further investigation.

Future research should focus on:

-

Synthesis and in vitro characterization: Determining the binding affinities of this compound for σ1 and σ2 receptors and its functional activity (agonist/antagonist profile).

-

Preclinical efficacy studies: Evaluating its therapeutic potential in relevant animal models of neurodegeneration, depression/anxiety, and cancer.

-

Pharmacokinetic and safety profiling: Assessing its drug-like properties to determine its suitability for further development.

The exploration of this compound and similar compounds holds significant promise for the development of novel therapeutics targeting the sigma receptor system.

References

- 1. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 1-Cycloheptyl-piperazine Hydrochloride in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals